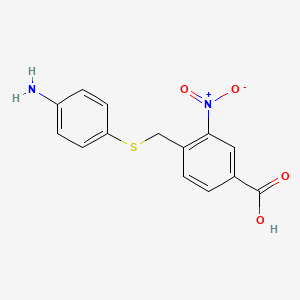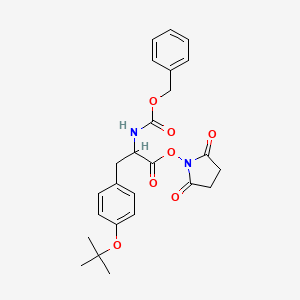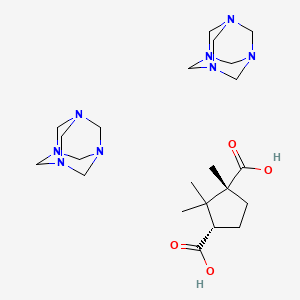
Methenamine camphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methenamine camphorate is a compound formed by the combination of methenamine and camphoric acidIt is primarily used as an antibacterial agent for preventing recurrent urinary tract infections . Camphoric acid, on the other hand, is a derivative of camphor, a bicyclic monoterpene ketone. The combination of these two compounds results in this compound, which has unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methenamine camphorate is synthesized by reacting methenamine with camphoric acid. The reaction typically involves mixing equimolar amounts of methenamine and camphoric acid in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The reaction mixture is then stirred until the formation of this compound is complete, which can be confirmed by various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methenamine and camphoric acid are combined under optimized conditions to ensure high yield and purity. The reaction is monitored continuously, and the product is purified using techniques such as crystallization or recrystallization. The final product is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: Methenamine camphorate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, this compound hydrolyzes to release formaldehyde and camphoric acid.
Oxidation: Methenamine can be oxidized to form formaldehyde, which can further react with other compounds to form various products.
Substitution: Methenamine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups, leading to the formation of different derivatives.
Major Products Formed: The major products formed from the hydrolysis of this compound are formaldehyde and camphoric acid. In oxidation reactions, formaldehyde is the primary product.
Applications De Recherche Scientifique
Methenamine camphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in the synthesis of other compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as an antibacterial agent.
Industry: It is used in the manufacturing of pharmaceuticals and as a preservative in various industrial applications.
Mécanisme D'action
Methenamine camphorate exerts its antibacterial effects through the hydrolysis of methenamine to formaldehyde in acidic environments (pH < 6). Formaldehyde is a potent bactericidal agent that denatures bacterial proteins and nucleic acids, leading to cell death . The camphoric acid component helps maintain the acidic environment necessary for the hydrolysis of methenamine.
Comparaison Avec Des Composés Similaires
Methenamine camphorate can be compared with other methenamine derivatives such as methenamine hippurate and methenamine mandelate.
Methenamine Hippurate: This compound is formed by the combination of methenamine and hippuric acid.
Methenamine Mandelate: This derivative is formed by the combination of methenamine and mandelic acid.
Uniqueness: this compound is unique due to its combination with camphoric acid, which provides additional benefits such as enhanced stability and specific pharmacological properties. The presence of camphoric acid also contributes to the maintenance of an acidic environment, which is crucial for the antibacterial activity of methenamine.
Propriétés
Numéro CAS |
630-55-7 |
|---|---|
Formule moléculaire |
C22H40N8O4 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.2C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;2*1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);2*1-6H2/t6-,10+;;/m1../s1 |
Clé InChI |
SPPRWKXUYGFXJY-YJGIZBEXSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
SMILES canonique |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


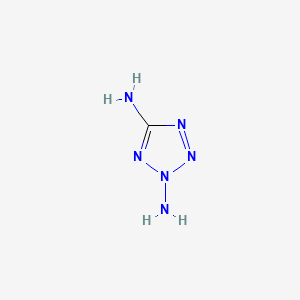
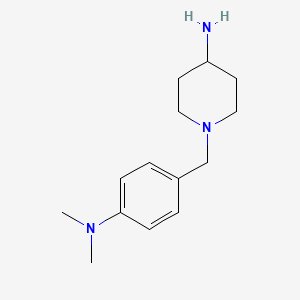
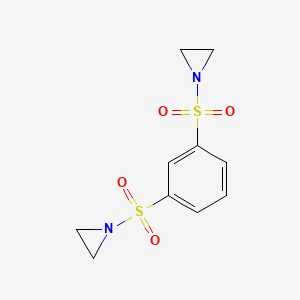
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)



![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
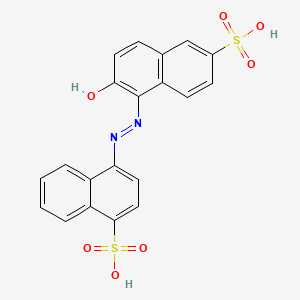

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
